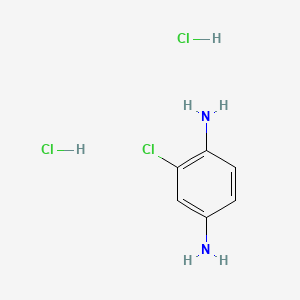![molecular formula C11H9ClN2 B1358563 2-[4-(クロロメチル)フェニル]ピリミジン CAS No. 898289-48-0](/img/structure/B1358563.png)
2-[4-(クロロメチル)フェニル]ピリミジン
概要
説明
“2-[4-(Chloromethyl)phenyl]pyrimidine” is a chemical compound with the molecular formula C11H9ClN2. It has a molecular weight of 204.657 g/mol . The compound is also known by other names such as “2-4-chloromethyl phenyl pyrimidine”, “4-pyrimidin-2-ylbenzyl chloride”, and "4-pyrimidin-2-yl benzyl chloride" .
Molecular Structure Analysis
The molecular structure of “2-[4-(Chloromethyl)phenyl]pyrimidine” can be represented by the SMILES notation: C1=CN=C(N=C1)C2=CC=C(C=C2)CCl .科学的研究の応用
抗炎症剤
2-[4-(クロロメチル)フェニル]ピリミジンと構造的に類似した化合物は、抗炎症作用について研究されています。たとえば、ピリミジン環の特定の位置にフェニル部分を有する誘導体は、炎症性メディエーターであるPGE2産生に対して強力な阻害作用を示しています .
抗真菌用途
ピリミジン誘導体は、抗真菌活性のために合成されてきました。このプロセスは、抗真菌剤の開発のために、2-[4-(クロロメチル)フェニル]ピリミジンに適用可能なピリミジンコアへの修飾を含みます .
生物活性調節
ピリミジン誘導体と構造的に関連している可能性のあるチオフェン系アナログは、その幅広い生物学的効果のために注目されています。これは、2-[4-(クロロメチル)フェニル]ピリミジンを、さまざまな生物学的活性を有する化合物を合成するための足場として使用できることを示唆しています .
COX-2阻害
いくつかのピリミジン誘導体は、炎症および疼痛経路に関与する酵素であるCOX-2活性を有意に阻害することが判明しています。これは、2-[4-(クロロメチル)フェニル]ピリミジンをCOX-2阻害剤の設計に適用できる可能性を示唆しています .
Safety and Hazards
作用機序
Target of Action
Pyrimidines, in general, are known to interact with a variety of biological targets, including enzymes and receptors, and play crucial roles in numerous biochemical processes .
Mode of Action
Pyrimidines, as a class, are known to interact with their targets in a variety of ways, often acting as inhibitors or modulators .
Biochemical Pathways
, pyrimidines are known to be involved in a wide range of biochemical processes. They can affect the expression and activities of certain vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
It’s known that pyrimidines can exhibit a range of pharmacological effects, including anti-inflammatory effects .
生化学分析
Biochemical Properties
2-[4-(Chloromethyl)phenyl]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, 2-[4-(Chloromethyl)phenyl]pyrimidine can bind to nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
The effects of 2-[4-(Chloromethyl)phenyl]pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-[4-(Chloromethyl)phenyl]pyrimidine has been shown to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins . This modulation of gene expression can lead to reduced inflammation and improved cellular function.
Molecular Mechanism
At the molecular level, 2-[4-(Chloromethyl)phenyl]pyrimidine exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s interaction with COX-2 results in the inhibition of prostaglandin E2 (PGE2) production, a key mediator of inflammation . Furthermore, 2-[4-(Chloromethyl)phenyl]pyrimidine can inhibit the activation of NF-κB, thereby reducing the transcription of inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(Chloromethyl)phenyl]pyrimidine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-[4-(Chloromethyl)phenyl]pyrimidine remains stable under controlled conditions, maintaining its biochemical activity for extended periods . Prolonged exposure may lead to gradual degradation, affecting its efficacy in long-term experiments.
Dosage Effects in Animal Models
The effects of 2-[4-(Chloromethyl)phenyl]pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties without significant adverse effects . Higher doses may lead to toxicity, manifesting as liver damage or gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-[4-(Chloromethyl)phenyl]pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound’s metabolism can affect metabolic flux and alter metabolite levels, influencing its overall biochemical activity. Understanding these metabolic pathways is vital for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 2-[4-(Chloromethyl)phenyl]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in target tissues . This selective distribution enhances its therapeutic potential by concentrating its effects in specific areas of the body.
Subcellular Localization
2-[4-(Chloromethyl)phenyl]pyrimidine exhibits distinct subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . This subcellular targeting is crucial for its precise biochemical effects.
特性
IUPAC Name |
2-[4-(chloromethyl)phenyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZLFVLHAHBXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640273 | |
| Record name | 2-[4-(Chloromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898289-48-0 | |
| Record name | 2-[4-(Chloromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



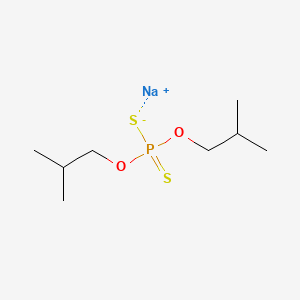
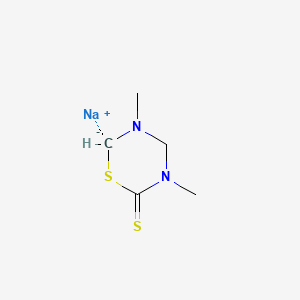
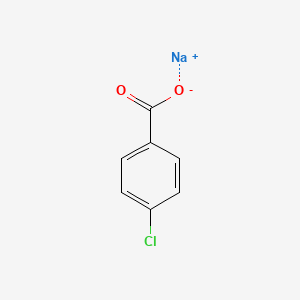
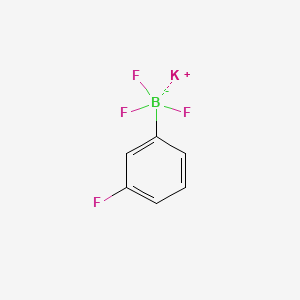
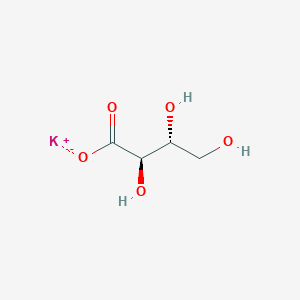

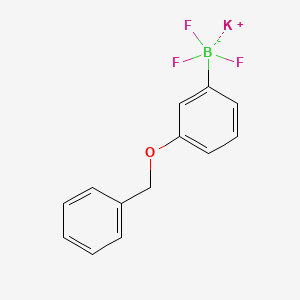
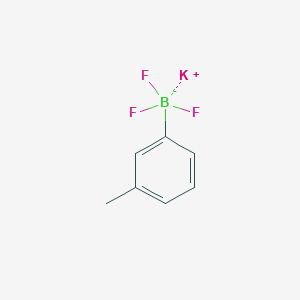


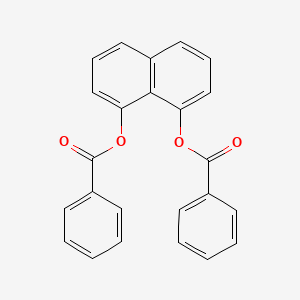
![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)
![2-[(2-Methylphenyl)amino]propanohydrazide](/img/structure/B1358504.png)
